5-(Aminomethyl)-4,4-dimethyloxolan-2-one hydrochloride

Medicinal Chemistry Fragment-Based Drug Discovery Chemical Library Design

5-(Aminomethyl)-4,4-dimethyloxolan-2-one hydrochloride (CAS 2172436-07-4) is a synthetic γ-lactone (oxolan-2-one) derivative bearing a primary aminomethyl group at the C5 position and geminal dimethyl substitution at the C4 position, supplied as the hydrochloride salt with molecular formula C₇H₁₄ClNO₂ and molecular weight 179.64 g·mol⁻¹. The compound belongs to the aminomethyl-γ-butyrolactone class—a scaffold family recognized for its utility in medicinal chemistry and heterocycle synthesis.

Molecular Formula C7H14ClNO2
Molecular Weight 179.64
CAS No. 2172436-07-4
Cat. No. B2847137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Aminomethyl)-4,4-dimethyloxolan-2-one hydrochloride
CAS2172436-07-4
Molecular FormulaC7H14ClNO2
Molecular Weight179.64
Structural Identifiers
SMILESCC1(CC(=O)OC1CN)C.Cl
InChIInChI=1S/C7H13NO2.ClH/c1-7(2)3-6(9)10-5(7)4-8;/h5H,3-4,8H2,1-2H3;1H
InChIKeyZOUOJAMRWXLNEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Aminomethyl)-4,4-dimethyloxolan-2-one Hydrochloride (CAS 2172436-07-4): Structural Identity and Compound Class Definition for Procurement Decisions


5-(Aminomethyl)-4,4-dimethyloxolan-2-one hydrochloride (CAS 2172436-07-4) is a synthetic γ-lactone (oxolan-2-one) derivative bearing a primary aminomethyl group at the C5 position and geminal dimethyl substitution at the C4 position, supplied as the hydrochloride salt with molecular formula C₇H₁₄ClNO₂ and molecular weight 179.64 g·mol⁻¹ . The compound belongs to the aminomethyl-γ-butyrolactone class—a scaffold family recognized for its utility in medicinal chemistry and heterocycle synthesis [1]. The free-base form, 5-(aminomethyl)-4,4-dimethyloxolan-2-one (CAS 2168408-58-8; C₇H₁₃NO₂; MW 143.18), is also commercially available for applications requiring non-salt conditions . The hydrochloride salt form confers enhanced aqueous solubility (predicted LogP of the free base = 0.7086) and improved solid-state handling relative to the free amine, which are critical considerations in high-throughput screening and library production workflows . The compound is catalogued as a versatile small-molecule scaffold and is supplied with a minimum purity specification of 95% (Biosynth/CymitQuimica) or 98% (Leyan) across multiple vendors, indicating a consistent quality benchmark for procurement .

Why Generic Substitution Fails for 5-(Aminomethyl)-4,4-dimethyloxolan-2-one Hydrochloride: Differentiated Physicochemical Properties Within the Aminomethyl-γ-Lactone Family


Within the aminomethyl-γ-lactone compound family, ostensibly minor structural variations—the position of the aminomethyl substituent on the lactone ring, the absence or presence of geminal dimethyl groups at C4, and the choice of free base versus hydrochloride salt—produce substantial and quantifiable differences in molecular weight (range: 143.18–179.64 g·mol⁻¹), hydrogen-bond donor/acceptor counts (HBD: 1–2; HBA: 2–3), topological polar surface area (TPSA ≈ 52 Ų), and predicted lipophilicity (LogP range: ~0.1–1.2) . The C4 geminal dimethyl substitution present in the target compound introduces a quaternary carbon center adjacent to the lactone carbonyl, which is absent in non-methylated analogs such as 5-(aminomethyl)oxolan-2-one hydrochloride (CAS 203196-68-3; MW 151.59) or 3-(aminomethyl)oxolan-2-one hydrochloride (CAS 1803582-28-6; MW 151.59) . Quaternary carbon incorporation into small-molecule scaffolds is independently recognized in medicinal chemistry literature to confer conformational restriction that can modulate target binding potency, selectivity, and metabolic stability—properties not achievable with sterically unconstrained analogs [1]. Furthermore, the hydrochloride salt form (MW 179.64) versus the free base (MW 143.18) alters solubility, crystallinity, and long-term storage behavior, making direct substitution between these forms unsuitable without re-validation of formulation or assay conditions . These structurally encoded differences mean that generic in-class substitution—without explicit experimental re-qualification—carries a quantifiable risk of altered pharmacokinetic, binding, or reactivity profiles.

Quantitative Differentiation Evidence for 5-(Aminomethyl)-4,4-dimethyloxolan-2-one Hydrochloride Versus Closest Structural Analogs


Molecular Weight Differentiation: C4 Geminal Dimethyl Substitution Increases MW by 28 Da Versus Non-Methylated 5-Aminomethyl-γ-Lactone Analogs

The target compound (C₇H₁₄ClNO₂, MW 179.64) possesses a molecular weight 28.05 Da higher than the non-methylated analog 5-(aminomethyl)oxolan-2-one hydrochloride (CAS 203196-68-3; C₅H₁₀ClNO₂, MW 151.59) and 28.05 Da higher than the regioisomeric 3-(aminomethyl)oxolan-2-one hydrochloride (CAS 1803582-28-6; MW 151.59), corresponding to the mass of two methylene (–CH₂–) units introduced by the C4 geminal dimethyl substitution . This MW increment places the target compound closer to lead-like chemical space (MW ≤ 350), while the non-methylated analogs fall within fragment-like space (MW ≤ 250), a distinction that influences downstream property-based filtering in library design and fragment-to-lead optimization campaigns [1]. Additionally, the hydrochloride salt form adds 36.46 Da relative to the free base (CAS 2168408-58-8; C₇H₁₃NO₂, MW 143.18), affecting both MW and calculated physicochemical descriptors .

Medicinal Chemistry Fragment-Based Drug Discovery Chemical Library Design

Quaternary Carbon Center at C4: Steric and Conformational Differentiation Absent in Non-Methylated and Mono-Methylated γ-Lactone Analogs

The geminal dimethyl substitution at C4 of the oxolan-2-one ring generates a quaternary carbon center adjacent to the lactone carbonyl. This structural feature is absent in comparators such as 5-(aminomethyl)oxolan-2-one hydrochloride (CAS 203196-68-3), 3-(aminomethyl)oxolan-2-one hydrochloride (CAS 1803582-28-6), and 4-(aminomethyl)oxolan-2-one hydrochloride (CAS 132354-19-9)—all of which lack any C4 alkyl substitution and consequently possess greater conformational flexibility around the γ-lactone ring . The isomeric compound (4,4-dimethyloxolan-2-yl)methanamine hydrochloride (CAS 2094914-88-0; C₇H₁₆ClNO, MW 165.66) shares the geminal dimethyl motif but lacks the lactone carbonyl (oxolan-2-one → oxolane), eliminating the hydrogen-bond acceptor capability of the carbonyl oxygen and altering ring electronics . Independent medicinal chemistry literature demonstrates that quaternary carbon incorporation into γ-lactone scaffolds promotes conformational restriction that enhances target binding potency, selectivity, and metabolic stability in bioactive small molecules [1][2]. The target compound uniquely combines: (i) the γ-lactone carbonyl (HBA), (ii) the primary aminomethyl group (HBD/HBA), and (iii) the C4 geminal dimethyl-induced quaternary center within a single, low-molecular-weight scaffold.

Conformational Restriction Structure-Activity Relationships Scaffold Design

Hydrogen-Bond Donor/Acceptor Profile and PSA Differentiation Versus Non-Lactone and Tertiary Amine Analogs

The target compound presents a distinct hydrogen-bonding profile with 3 H-bond acceptors (HBA; lactone carbonyl oxygen, lactone ring oxygen, primary amine nitrogen) and 1 H-bond donor (HBD; primary amine –NH₂), yielding a computed topological polar surface area (TPSA) of 52.32 Ų and a predicted LogP of 0.7086 . In comparison, (4,4-dimethyloxolan-2-yl)methanamine hydrochloride (CAS 2094914-88-0) lacks the lactone carbonyl, reducing its HBA count to 2 (ether oxygen + amine nitrogen) and altering both TPSA and LogP, resulting in higher lipophilicity . The N-methylated analog 1-(4,4-dimethyloxolan-2-yl)-N-methylmethanamine (CAS not provided; MW 143.23) converts the primary amine to a secondary amine, changing the HBD count from 1 to 0 and eliminating a key hydrogen-bond donor—a modification known to affect solubility, permeability, and target engagement in medicinal chemistry campaigns [1]. The aminomethyl positional isomers (3-aminomethyl, 4-aminomethyl, 5-aminomethyl) share identical HBA/HBD counts but differ in the spatial orientation of the amine relative to the lactone carbonyl, which can modulate intramolecular hydrogen-bonding propensity and, consequently, both solution-state conformation and solid-state packing .

Physicochemical Profiling Permeability Prediction Library Triage

γ-Lactone Scaffold Versatility: Synthetic Elaboration Potential to δ-Lactams, 2-Oxazolidinones, and Tetrahydrofurans Contrasted with Non-Lactone Analogs

The γ-aminomethyl-γ-lactone scaffold class is independently characterized as a versatile chiral building block capable of conversion to δ-lactams, 2-oxazolidinones, and tetrahydrofurans via well-established synthetic transformations [1]. The target compound shares this core scaffold while incorporating the differentiating C4 geminal dimethyl substitution—a feature that is synthetically challenging to introduce post hoc onto non-methylated γ-lactone precursors. In contrast, the non-lactone analog (4,4-dimethyloxolan-2-yl)methanamine hydrochloride (CAS 2094914-88-0) lacks the lactone carbonyl required for these ring-expansion and rearrangement chemistries, substantially narrowing its downstream synthetic utility . The class of 5-(aminomethyl)-3-aryldihydrofuran-2(3H)-ones has been validated as monoamine oxidase-B (MAO-B) inactivators (Ki = 4,200,000 nM for the parent phenyl-substituted analog; Ding & Silverman, 1992), demonstrating that the 5-aminomethyl-γ-lactone pharmacophore is biologically competent, though potency is highly dependent on aryl substitution not present in the target compound [2]. The target compound, as an unsubstituted (non-arylated) variant, serves as a minimalist core scaffold for systematic SAR exploration wherein the quaternary center can be leveraged to probe steric and conformational effects on biological activity—a strategy not feasible with non-methylated or non-lactone analogs [3].

Diversity-Oriented Synthesis Heterocycle Synthesis Building Block Utility

Vendor Purity Benchmarking and Supply-Chain Differentiation Across the Aminomethyl-γ-Lactone Product Family

Among commercially available aminomethyl-γ-lactone hydrochlorides, vendor-reported purity specifications and supply continuity status exhibit meaningful variation. The target compound (CAS 2172436-07-4) is available at 98% purity from Leyan (Product No. 2220197) and at ≥95% purity from Biosynth/CymitQuimica (Ref. 3D-XLD43607), with active supply status from both vendors and an MDL number (MFCD31616194) registered for cataloguing consistency [1]. In contrast, the free-base analog 5-(aminomethyl)-4,4-dimethyloxolan-2-one (CAS 2168408-58-8; Ref. 3D-TLD40858) is listed as 'Discontinued' by CymitQuimica as of 2019, representing a supply-chain risk for programs requiring the free-base form . Similarly, 5-(aminomethyl)oxolan-2-one hydrochloride (CAS 203196-68-3) is listed as in-stock at ≥95% purity, but lacks the C4 quaternary carbon and its associated conformational advantages . The availability of the target compound through multiple independent vendors (Biosynth, CymitQuimica, Leyan, Labgle) with consistent purity thresholds (≥95–98%) reduces single-supplier dependency risk compared to single-source analogs.

Quality Assurance Procurement Specifications Supply Chain Reliability

Prioritized Research and Industrial Application Scenarios for 5-(Aminomethyl)-4,4-dimethyloxolan-2-one Hydrochloride Based on Quantitative Differentiation Evidence


Fragment-to-Lead Optimization Campaigns Requiring Conformationally Constrained γ-Lactone Building Blocks

The target compound's MW of 179.64 and computed LogP of 0.7086 position it at the interface of fragment-like (MW ≤ 250) and lead-like (MW ≤ 350) chemical space [1]. Unlike non-methylated 5-(aminomethyl)oxolan-2-one hydrochloride (MW 151.59), which sits firmly in fragment space, the C4 geminal dimethyl substitution provides a higher starting MW and the conformational restriction of a quaternary carbon center—both advantageous for probing steric effects on target binding without the need for additional synthetic steps to introduce alkyl substitution post hoc . Users engaged in fragment-growing or scaffold-hopping programs should prioritize this compound when the target binding site geometry suggests a preference for sterically encumbered, conformationally biased ligands.

Diversity-Oriented Synthesis of Heterocycle Libraries via γ-Lactone Ring Expansion and Amine Derivatization

As established by Ye, Li & Meggers (2023), γ-aminomethyl-γ-lactones serve as precursors to δ-lactams, 2-oxazolidinones, and tetrahydrofurans . The target compound uniquely combines this scaffold reactivity with a C4 quaternary carbon—a substitution pattern that is synthetically non-trivial to introduce onto pre-formed γ-lactone cores. The primary amine handle further enables amide coupling, sulfonamide formation, reductive amination, and urea synthesis [1]. For medicinal chemistry groups generating heterocycle-focused screening libraries, this compound provides four orthogonal diversification vectors from a single, compact scaffold. This contrasts with (4,4-dimethyloxolan-2-yl)methanamine hydrochloride, which lacks the lactone carbonyl and consequently cannot access ring-expanded heterocycles .

MAO-B Pharmacophore Exploration Using a Minimalist, Unsubstituted γ-Aminomethyl-γ-Lactone Core

The 5-(aminomethyl)-γ-lactone scaffold has been validated as a MAO-B inactivator pharmacophore by Ding & Silverman (1992), who reported a Ki of 4,200,000 nM for the 3-phenyl-substituted analog against bovine MAO-B . The target compound, lacking the C3 aryl group, represents the minimalist core of this pharmacophore class. It is suitable for systematic SAR studies wherein the effects of incremental substitution—including the quaternary C4 center's contribution to MAO-B isoform selectivity—can be deconvoluted from aryl-driven potency effects. Importantly, the hydrochloride salt form provides aqueous solubility suitable for biochemical assay conditions without the need for DMSO stock solutions at high concentrations [1].

Physicochemical Property-Matched Negative Control or Reference Compound for Quaternary Carbon-Containing γ-Lactone SAR Series

When a research program involves a series of C4-substituted γ-lactone derivatives with varying steric bulk, the target compound—with its defined TPSA of 52.32 Ų, LogP of 0.7086, and single rotatable bond—can serve as a property-matched reference point . The availability of non-methylated positional isomers (3-, 4-, and 5-aminomethyl oxolan-2-one hydrochlorides, all MW 151.59) enables direct pairwise comparisons that isolate the contribution of the C4 geminal dimethyl group to any observed biological or physicochemical phenotype [1]. Multi-vendor supply (Biosynth, CymitQuimica, Leyan) with consistent ≥95% purity ensures lot-to-lot reproducibility for such systematic comparator studies [2].

Quote Request

Request a Quote for 5-(Aminomethyl)-4,4-dimethyloxolan-2-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.